B355252

Overview

Description

Mechanism of Action

Target of Action

The primary targets of B355252 are the mitochondria in neuronal cells . It interacts with these organelles to modulate their function and maintain their stability, which is crucial for cell survival .

Mode of Action

This compound acts by inhibiting calcium influx into the cell, reducing reactive oxygen species (ROS) formation, stabilizing mitochondrial membrane potential, decreasing apoptosis inducing factor (AIF) nuclear translocation, suppressing BAX and caspase-3 activation, limiting autophagy induction, and activating ERK3 signaling pathway . These actions help to protect neuronal cells from damage and death .

Biochemical Pathways

This compound affects several biochemical pathways. It attenuates the production of ROS and blocks mitochondrial depolarization, which are key events in the pathway leading to cell death . It also inhibits the release of cytochrome c, sequesters intracellular calcium, and modulates the JNK cascade . Furthermore, it strongly inhibits the cleavage of caspase 3/7, key enzymes in the apoptosis pathway .

Result of Action

This compound has been shown to protect neuronal cells against various forms of toxicity. It protects murine hippocampal neuronal HT-22 cells against glutamate-induced cytotoxicity . It also protects against 6-hydroxydopamine-induced cell death, a model of Parkinson’s disease . Furthermore, it has been shown to suppress neuroinflammatory responses in the brain .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of toxins or inflammatory agents. For example, it has been shown to suppress neuroinflammation induced by lipopolysaccharide (LPS), a bacterial endotoxin . It’s also effective in environments where there is an overabundance of glutamate, a condition that can lead to excitotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

B355252 was synthesized in 2010 by Dr. Williams at North Carolina Central University. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis likely follows similar multi-step organic synthesis protocols used in laboratory settings. Scaling up the production would involve optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

B355252 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

Substitution: this compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different sulfonamide derivatives.

Scientific Research Applications

B355252 has a wide range of scientific research applications, including:

Anti-inflammatory Effects: This compound suppresses lipopolysaccharide-induced neuroinflammation in the mouse brain, reducing the activation of microglial and astrocytes and mitigating brain tissue damage.

Parkinson’s Disease: In vitro studies have demonstrated that this compound protects neuronal cells against 6-hydroxydopamine-induced cell death, a model for Parkinson’s disease.

Cerebral Ischemia: The compound has shown potential in ameliorating neuronal loss and inflammatory responses in a rat model of cerebral ischemia.

Comparison with Similar Compounds

B355252 is unique in its combination of neuroprotective and anti-inflammatory properties. Similar compounds include:

Phenoxythiophene Derivatives: Other phenoxythiophene sulfonamide derivatives may share some neuroprotective properties but may not exhibit the same level of efficacy in reducing neuroinflammation.

Nerve Growth Factor (NGF) Receptor Agonists: Compounds that potentiate NGF-induced neurite outgrowth, similar to this compound, but may differ in their specific molecular targets and pathways.

Properties

IUPAC Name |

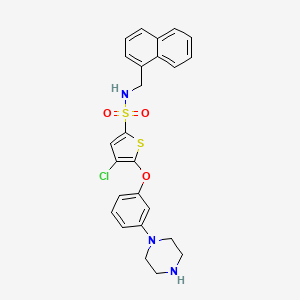

4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-piperazin-1-ylphenoxy)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O3S2/c26-23-16-24(34(30,31)28-17-19-7-3-6-18-5-1-2-10-22(18)19)33-25(23)32-21-9-4-8-20(15-21)29-13-11-27-12-14-29/h1-10,15-16,27-28H,11-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAVQYDOVJQDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)OC3=C(C=C(S3)S(=O)(=O)NCC4=CC=CC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261576-81-1 | |

| Record name | B 355252 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261576811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1261576-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the mechanism of action of B355252 in protecting neurons?

A1: this compound exhibits neuroprotective effects through various mechanisms, including:

- Modulation of mitochondrial dynamics: this compound influences the balance between mitochondrial fusion and fission, processes crucial for neuronal health. In models of glutamate toxicity and cobalt chloride-induced stress, this compound was shown to restore the balance between fusion and fission proteins, preventing mitochondrial dysfunction and subsequent cell death. [, ]

- Regulation of autophagy: this compound was found to limit excessive autophagy induced by cobalt chloride, which can contribute to neuronal damage. []

- Activation of ERK3 signaling pathway: In glutamate-induced toxicity, this compound was observed to prevent the decline of phosphorylated ERK3 and its downstream targets, suggesting a potential role in promoting neuronal survival. []

Q2: What are the effects of this compound on neuroinflammation?

A2: Research suggests that this compound possesses anti-neuroinflammatory properties. In a study using lipopolysaccharide (LPS) to induce inflammation in mice, this compound intervention was shown to:

- Improve behavioral deficits associated with LPS administration. []

- Mitigate brain tissue damage caused by inflammation. []

- Suppress the activation of microglia and astrocytes, key players in the inflammatory response in the brain. []

- Reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, further highlighting its potential as an anti-inflammatory agent. [, ]

Q3: Has this compound demonstrated efficacy in animal models of neurological disorders?

A3: Yes, this compound has shown promise in preclinical studies:

- Cerebral ischemia: In a rat model of cerebral ischemia, this compound demonstrated significant neuroprotection, reducing neuronal loss, attenuating DNA damage, and decreasing reactive oxygen species (ROS) production. [] It also improved behavioral outcomes and reduced inflammatory responses in this model. []

- Parkinson's disease: Preliminary research suggests that this compound might offer neuroprotection in an in vitro model of Parkinson's disease. [, ]

Q4: What is the significance of this compound being a nerve growth factor (NGF) potentiator?

A4: this compound acts as a potentiator of NGF-induced neurite outgrowth. [] NGF is crucial for the survival and function of neurons, particularly in the central and peripheral nervous systems. By enhancing the effects of NGF, this compound may promote neuronal survival and potentially contribute to the regeneration of damaged neurons.

Q5: What are the potential advantages of this compound over existing neuroprotective strategies?

A5: While further research is needed, some potential advantages of this compound include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

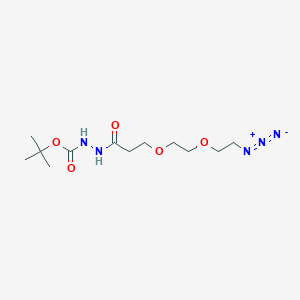

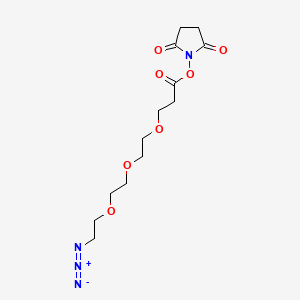

![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)